7-Bromo-6,8-difluoro-quinazolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3BrF2N2O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
7-bromo-6,8-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrF2N2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) |
InChI Key |
MEVPYCBJRQSCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)N=CNC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Chemical Transformations of 7 Bromo 6,8 Difluoro Quinazolin 4 Ol
Comprehensive Retrosynthetic Analysis of 7-Bromo-6,8-difluoro-quinazolin-4-ol
A retrosynthetic analysis of this compound identifies the most logical bond disconnections within the pyrimidine (B1678525) ring of the quinazoline (B50416) core. The primary strategy involves disconnecting the C-N bonds, which simplifies the bicyclic system into more accessible precursors.
The most common disconnection strategy (Path A) breaks the N1-C2 and C4-N3 bonds, leading to a key intermediate: a multi-substituted anthranilic acid derivative, specifically 2-amino-6-bromo-3,5-difluorobenzoic acid . This precursor contains the requisite arrangement of substituents on the benzene (B151609) ring. The remaining one-carbon unit necessary to form the pyrimidine ring can be sourced from simple reagents like formamide or formamidine.
An alternative disconnection (Path B) at the N3-C4 and C8a-N1 bonds would lead to a substituted benzonitrile, a less common but viable route. However, the anthranilic acid pathway is generally preferred due to the wide availability of cyclization methods for such precursors. The synthesis of the highly substituted anthranilic acid itself is a critical step, often requiring a multi-step sequence involving regioselective halogenation, nitration, and reduction of a suitable benzene derivative.
Figure 1: Retrosynthetic Pathways for this compound
Exploration of Novel Precursor Syntheses for Substituted Quinazolin-4-ol Frameworks
The synthesis of the quinazolin-4-ol core is a well-established area of organic chemistry, with numerous methods that can be adapted for the preparation of the target compound. organic-chemistry.org These methods primarily focus on the construction of the pyrimidine ring onto a pre-functionalized benzene derivative.
Modern approaches often utilize readily available starting materials and aim for efficiency through one-pot or metal-catalyzed reactions.
From Anthranilamides: A versatile method involves the condensation of a 2-aminobenzamide (anthranilamide) with aldehydes, followed by an oxidative dehydrogenation step to yield the quinazolin-4-one. nih.gov This approach allows for diversity at the C-2 position of the quinazoline ring.
From Isatoic Anhydrides: Isatoic anhydrides are stable and convenient precursors that react with a variety of nitrogen sources, such as amines or acid hydrazides, to form the quinazolinone ring system in a single step. organic-chemistry.orgresearchgate.net
Metal-Catalyzed Cyclizations: Copper- and iron-catalyzed reactions have emerged as powerful tools for quinazolinone synthesis. organic-chemistry.org For instance, a copper-catalyzed reaction of 2-halobenzamides with nitriles can provide a convenient route to the desired scaffold. organic-chemistry.org
One-Pot Syntheses: Efficient one-pot procedures have been developed that combine multiple reaction steps without isolating intermediates. A common example involves the reaction of an anthranilic acid, a source of ammonia (like ammonium acetate), and an aldehyde, often facilitated by a catalyst. researchgate.net
The table below summarizes various synthetic strategies for the quinazolin-4-ol framework.
| Precursor Type | Reactant(s) | Typical Conditions | Advantages | Reference |
| Anthranilic Acid | Formamide or Formamidine Acetate | High temperature (120-180 °C) | Simple, direct route | google.com |
| Isatoic Anhydride | Amines, Hydrazides, Ammonium Acetate | Reflux in solvents like ethanol or acetic acid | Readily available precursors, good yields | organic-chemistry.orgresearchgate.net |
| 2-Aminobenzamide | Aldehydes or Carboxylic Acids | Oxidative conditions (e.g., PIDA, DDQ) | Allows for C-2 diversification | nih.gov |
| 2-Halobenzamide | Nitriles | Copper catalyst, base (tBuOK) | Good functional group tolerance | organic-chemistry.org |
Optimization of Reaction Conditions for Targeted Synthesis of this compound
The targeted synthesis of this compound typically involves the cyclocondensation of a 2-amino-6-bromo-3,5-difluorobenzoic acid derivative with a one-carbon synthon. The optimization of reaction parameters is crucial for maximizing yield and purity.
A patented method for a similar compound, 7-bromo-6-chloro-4(3H)-quinazolinone, utilizes the reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst. google.com This suggests that a similar copper-catalyzed approach could be effective for the difluoro analogue. Key parameters for optimization include the choice of solvent, catalyst system, base, and reaction temperature.
The following table illustrates a hypothetical optimization study based on common practices in quinazolinone synthesis. researchgate.net
| Entry | Solvent | Catalyst | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | None | K₂CO₃ | 150 | 45 |
| 2 | Acetonitrile | CuI (10 mol%) | K₂CO₃ | 80 (Reflux) | 75 |
| 3 | Dioxane | CuI (10 mol%) | Cs₂CO₃ | 100 | 82 |
| 4 | NMP | CuI (10 mol%) | K₃PO₄ | 120 | 88 |
| 5 | NMP | CuBr (5 mol%) | K₃PO₄ | 120 | 91 |
| 6 | Acetonitrile | CuCl (10 mol%) | KOH | 80 (Reflux) | 68 |
This table is illustrative and based on analogous chemical reactions.
The optimal conditions would likely involve a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP), a copper(I) catalyst such as CuBr or CuI, and an inorganic base like potassium phosphate at an elevated temperature. google.com
Directed Chemical Transformations and Derivatization Strategies for this compound
The presence of multiple reactive sites—the C-4 hydroxyl group, the C-7 bromo substituent, and the electron-deficient aromatic ring—makes this compound a versatile platform for further chemical modification.
The C-4 hydroxyl group, existing in tautomeric equilibrium with the C-4 keto form of the quinazolinone, is a primary site for functionalization. researchgate.net A critical transformation is its conversion into a more reactive leaving group, typically a chlorine atom, to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions. This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net The resulting 4-chloro-7-bromo-6,8-difluoroquinazoline is a key intermediate that can react with a wide range of nucleophiles.
| Reagent | Product Type | Significance |
| POCl₃ or SOCl₂ | 4-Chloroquinazoline | Key intermediate for SNAr with amines, thiols, alcohols |
| Alkyl Halides (e.g., CH₃I) / Base | O-Alkylated quinazoline | Modifies solubility and biological properties |
| Acyl Chlorides (e.g., Acetyl Chloride) | O-Acylated quinazoline | Prodrug strategies, alters electronic properties |
| Sodium Azide (via 4-chloro intermediate) | 4-Azidoquinazoline | Precursor for tetrazoles or can be reduced to an amine |
The halogen substituents on the benzene ring offer distinct opportunities for selective modification, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C-7 position is significantly more reactive in standard palladium-catalyzed reactions than the highly stable carbon-fluorine bonds at C-6 and C-8. This reactivity difference allows for selective functionalization at the C-7 position.
The fluorine atoms, while generally unreactive to substitution, play a crucial role in modulating the electronic properties of the ring and can participate in important binding interactions in a biological context. nih.gov
| Reaction Type | Reagents | Potential Product at C-7 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 7-Aryl derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 7-Amino derivative |
| Stille Coupling | Organostannane, Pd catalyst | 7-Alkyl/Aryl/Vinyl derivative |
| Heck Coupling | Alkene, Pd catalyst, Base | 7-Alkenyl derivative |
Beyond simple substitution, the quinazolin-4-ol core can be modified to create more complex, fused heterocyclic systems. These modifications often involve reactions at the nitrogen atoms (N-1 or N-3) or by using the existing functional groups as handles to build new rings.
N-Alkylation/Arylation: The nitrogen atoms of the pyrimidine ring can be alkylated or arylated under basic conditions, which can influence the molecule's conformation and biological activity.
Ring Annulation: Strategic derivatization can lead to the formation of fused polycyclic systems. For example, introducing a two-carbon chain with a terminal leaving group at the N-3 position could cyclize with a nucleophilic group introduced at C-4, leading to a tricyclic structure. Similarly, functional groups at C-7 and C-8 could potentially be used to construct a new fused ring. Such diversity-oriented syntheses are used to create novel chemical entities. acs.org
These advanced synthetic and derivatization strategies highlight the utility of this compound as a versatile building block for constructing a diverse library of complex heterocyclic compounds for various chemical and pharmaceutical applications.
Elucidation of Molecular Mechanisms and Cellular Interactions of 7 Bromo 6,8 Difluoro Quinazolin 4 Ol and Its Structural Analogs
Identification and Characterization of Specific Molecular Targets and Biological Pathways
The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of biological targets. Halogenation at different positions of the quinazoline ring has been shown to significantly influence the binding affinity and selectivity of these compounds.
In Vitro Enzyme Inhibition Kinetics (e.g., Kinases, Helicases)
Structural analogs of 7-bromo-6,8-difluoro-quinazolin-4-ol have demonstrated potent inhibitory activity against several kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, various quinazolinone derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora A kinases. nih.govnih.gov
One study on 2-substituted quinazolinone derivatives showed that compounds with difluoro-phenylimino substitutions exhibited significant inhibitory activity against wild-type EGFR (EGFRwt-TK). nih.gov Notably, compound 5k (2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) displayed a half-maximal inhibitory concentration (IC50) of 10 nM against EGFRwt-TK. nih.gov This highlights the potential of the difluoro-substitution pattern in achieving potent kinase inhibition.
Another study focused on a structural analog, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), as a selective inhibitor of Aurora A kinase. nih.gov While the specific kinetic parameters were not detailed in the provided information, its potency was sufficient to warrant further investigation into its cellular effects. nih.gov
The inhibitory potential of these analogs against different kinases is often influenced by the substitution pattern on the quinazoline ring. Halogen atoms, such as bromine and fluorine, can enhance the anticancer effects by improving interactions with the active site of the enzyme. nih.gov
Table 1: Kinase Inhibition by Structural Analogs of this compound
| Compound ID | Target Kinase | IC50 | Reference |
|---|---|---|---|
| 5k | EGFRwt-TK | 10 nM | nih.gov |
| 6e | Aurora A | Not specified | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Receptor Binding Affinity and Selectivity Profiling
The binding affinity and selectivity of quinazoline derivatives are crucial for their therapeutic potential and to minimize off-target effects. Molecular docking studies have provided insights into the binding modes of these compounds. For example, the quinazoline scaffold can interact with the hinge region of kinase domains through hydrogen bonds, while substituted phenyl rings can form hydrophobic interactions. nih.gov
The presence of fluorine atoms, as in this compound, can play a critical role in enhancing binding ability through hydrogen bonding with receptor residues. nih.gov The selectivity of these compounds is influenced by the specific substitutions. For instance, a kinase panel assay for compound 6e was conducted over 14 kinases to evaluate its selectivity profile, indicating its preferential binding to Aurora A. nih.gov
Analysis of Direct Protein-Ligand Interactions
Molecular docking studies have been instrumental in elucidating the direct interactions between quinazolinone derivatives and their protein targets. For 6-bromo quinazoline derivatives targeting EGFR, interactions such as π-π or π-alkyl and hydrophobic interactions with key amino acid residues like Met 790 have been observed. nih.gov The quinazolinone ring itself can interact through π interactions with critical residues in the active site. nih.gov
In the case of compound 6e and its interaction with Aurora A kinase, molecular docking revealed significant binding into the main pocket with potential interactions with key amino acid residues. nih.gov The fluorine atom on the quinazoline scaffold was introduced to explore additional binding interactions. researchgate.net The specific interactions often involve hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.
Investigation of Cellular Pathway Modulation by this compound
The inhibition of molecular targets by these compounds translates into significant effects on cellular pathways, particularly those involved in cell proliferation and survival.
Perturbation of Cell Cycle Progression (e.g., G2/M phase arrest)
Several structural analogs of this compound have been shown to disrupt the normal progression of the cell cycle, a hallmark of many anticancer agents. For instance, compound 5k was found to arrest A549 cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death.
Another analog, HoLu-12 , a 6,7-disubstituted-2-(3-fluorophenyl) quinazolinone, also induced G2/M arrest in oral squamous cell carcinoma cells. nih.gov In contrast, compound 6e was found to arrest the cell cycle of MCF-7 cells at the G1 phase. nih.gov The specific phase of cell cycle arrest can depend on the specific compound and the cell line being tested.
Table 2: Effects of Quinazolinone Analogs on Cell Cycle Progression
| Compound ID | Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 5k | A549 | G2/M phase arrest | nih.gov |
| HoLu-12 | Oral Squamous Carcinoma Cells | G2/M phase arrest | nih.gov |
| 6e | MCF-7 | G1 phase arrest | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Activation of Programmed Cell Death Pathways (e.g., Apoptosis Induction)
A crucial mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Numerous quinazoline derivatives have been shown to be potent inducers of apoptosis. nih.govtandfonline.com
The compound 5eb , a cinnamido linked quinazolinone, was shown to induce apoptosis in HeLa cells by arresting the sub-G1 phase of the cell cycle. benthamdirect.comnih.gov This was accompanied by the collapse of the mitochondrial membrane potential and the generation of reactive oxygen species, indicating the involvement of the intrinsic apoptotic pathway. benthamdirect.comnih.gov Furthermore, an increase in the expression of pro-apoptotic proteins such as Bax and p53, and the cleavage of PARP and caspase-3 confirmed the activation of this pathway. nih.gov
Similarly, compound 6e was found to induce apoptosis in MCF-7 cells. nih.gov The study on HoLu-12 also indicated that the G2/M arrest induced by the compound was followed by apoptosis, as evidenced by the cleavage of PARP. nih.gov These findings suggest that structural analogs of this compound are capable of activating the apoptotic machinery in cancer cells, contributing to their antiproliferative effects.
Disruption of Specific Intracellular Signaling Cascades
The quinazoline scaffold is a foundational structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets, often leading to the modulation of intracellular signaling cascades. While direct studies on this compound are not extensively detailed in publicly available literature, the biological activities of analogous quinazoline derivatives provide a framework for understanding its potential mechanisms of action. Quinazoline derivatives have been widely reported to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which are often linked to their ability to interfere with key signaling pathways. nih.gov
One of the most well-documented roles of quinazoline derivatives is their activity as kinase inhibitors. For instance, certain 4-anilinoquinazoline (B1210976) derivatives are known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways. nih.gov The binding of these compounds to the ATP-binding site of the kinase domain effectively blocks downstream signaling. The structural features of this compound, particularly the halogenated benzene (B151609) ring fused to the pyrimidinone system, suggest the potential for similar interactions with kinase targets. The bromine and fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to specific protein targets within a signaling cascade.
Furthermore, some quinazoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov This programmed cell death is often triggered by the disruption of signaling pathways that regulate cell survival and proliferation. For example, the novel quinazoline derivative 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline has demonstrated significant cytotoxicity against human glioblastoma cell lines by inducing apoptosis. nih.gov This suggests that this compound and its analogs could potentially exert their effects by activating pro-apoptotic pathways or inhibiting anti-apoptotic signals within the cell. The precise signaling cascades disrupted would likely depend on the specific cellular context and the protein targets with which the compound interacts.
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to a lead compound like this compound can influence its potency and selectivity.
Systemic Analysis of Halogen Substituent Effects on Biological Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of quinazoline derivatives, halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. mdpi.comresearchgate.net Studies on various quinazolinone derivatives have revealed that the presence of halogen atoms at positions 6 and 8 can significantly enhance their antimicrobial and cytotoxic activities. nih.gov
The electronegativity and size of the halogen atom play a key role in these interactions. For instance, the introduction of different halogens (F, Cl, Br, I) onto a 2-phenyl-2,3-dihydroquinazolin-4(1H)-one scaffold was found to increase the binding affinity to human serum albumin (HSA), with the binding affinity correlating with the increasing atomic number of the halogen. researchgate.net This suggests that steric and hydrophobic effects of the halogen atoms are important for these interactions. researchgate.net
| Element | Atomic Number | Electronegativity | Atomic Radius (Å) | Hydrophobic Parameter (π) |
|---|---|---|---|---|
| F | 9 | 4.0 | 0.64 | 0.14 |
| Cl | 17 | 3.0 | 0.99 | 0.71 |
| Br | 35 | 2.8 | 1.14 | 0.86 |
| I | 53 | 2.5 | 1.33 | 1.12 |
Deconvoluting the Role of the 7-Bromo Group
The bromine atom at the 7-position of the quinazolin-4-ol core is a significant feature of the title compound. Bromine is known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The presence of a bromo group on the quinazoline ring has been associated with potent biological activities in various studies. For example, 6-bromo quinazoline derivatives have been investigated as cytotoxic agents. nih.govresearchgate.net
In the case of this compound, the 7-bromo substituent likely influences the compound's electronic distribution and lipophilicity, which can in turn affect its membrane permeability and interaction with biological targets. The position of the bromo group is critical, as demonstrated in studies of other substituted quinazolines where the location of the halogen significantly impacts activity.
Characterizing the Influence of 6,8-Difluoro Substitution
The presence of two fluorine atoms at positions 6 and 8 of the quinazoline ring is another key structural feature. Fluorine is the most electronegative element and its small size allows it to act as a bioisostere for a hydrogen atom. However, the substitution of hydrogen with fluorine can have profound effects on the molecule's properties. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.
Impact of Peripheral Modifications on the Quinazolin-4-ol Core
Beyond the halogen substitutions, modifications to other positions of the quinazolin-4-ol core can dramatically alter biological activity. SAR studies on various quinazolinone derivatives have shown that substitutions at the 2 and 3 positions are crucial for their pharmacological effects. nih.gov For example, the introduction of different aromatic or aliphatic groups at these positions can modulate the compound's selectivity and potency for different targets.
Advanced Computational and in Silico Approaches in the Investigation of 7 Bromo 6,8 Difluoro Quinazolin 4 Ol
Molecular Docking and High-Resolution Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a quinazolinone derivative, and its target protein. Docking predicts the preferred orientation and binding affinity of the ligand in the protein's active site, while MD simulations provide a dynamic view of the complex, assessing its stability and the nature of the interactions over time.
The quinazoline (B50416) core is a well-established pharmacophore for targeting the ATP-binding pocket of various enzymes, including RecQ helicases and Epidermal Growth Factor Receptor (EGFR) kinase. bohrium.comfrontiersin.org
RecQ Helicases: Upregulation of RecQ helicases is linked to cancer cell survival, making them attractive therapeutic targets. bohrium.com Molecular docking simulations performed on novel quinazolin-4-one derivatives have shown that these compounds act as ATP-competitive inhibitors, binding within the active site of RecQ helicases like BLM, WRN, and RECQ1. bohrium.comnih.gov For instance, a potent pan-RecQ helicase inhibitor, compound 11g (a quinazolinone derivative), was confirmed to bind to the ATP site through competition assays and molecular docking. bohrium.comnih.gov Docking studies with another quinazoline derivative, KZL-047 , revealed favorable binding to four RecQ family helicases (RecQL1, WRN, RecQL4, and RecQL5), with the strongest affinity observed for WRN, showing a Gibbs free energy of -8.2 kcal/mol. nih.gov
Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is the foundation for several approved EGFR inhibitors. frontiersin.org Docking studies consistently show that these derivatives bind to the ATP pocket of the EGFR kinase domain. The primary binding mode involves the quinazoline nitrogen atoms forming crucial hydrogen bonds with key residues in the hinge region of the receptor. researchgate.net A frequently observed and critical interaction is a hydrogen bond with the backbone of Met793 . researchgate.net Additional interactions, such as π-π stacking and hydrophobic contacts with other residues, further stabilize the ligand within the active site. researchgate.net MD simulations of quinazolinone derivatives with EGFR (PDB: 1M17) have highlighted these stable hydrogen bonding and π-π stacking interactions with critical residues. researchgate.net
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound(s) |
|---|---|---|---|
| EGFR | Met793, Cys773, Lys745, Asp855 | Hydrogen Bonding, π-sulfur | Various quinazoline derivatives |
| EGFR | Leu718, Val726, Ala743, Leu844 | Hydrophobic Interactions | Various quinazoline derivatives |
| WRN (RecQ Helicase) | Not specified | High-affinity binding (ΔG = -8.2 kcal/mol) | KZL-047 |
| BLM, RECQ1 (RecQ Helicases) | ATP-binding site residues | Competitive Inhibition | Compound 11g |
High-resolution molecular dynamics (MD) simulations, often extending for intervals of 100 to 200 nanoseconds, are employed to validate the stability of docked poses and analyze the dynamic behavior of the ligand-receptor complex. frontiersin.orgrjeid.com For quinazoline derivatives targeting EGFR, MD simulations consistently demonstrate that the compounds remain stably bound within the active site. ugm.ac.id
The stability is often quantified by calculating the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A low and stable RMSD profile indicates that the complex reaches equilibrium and the ligand maintains a consistent binding mode. ugm.ac.id Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis helps identify the flexibility of individual amino acid residues, confirming that key residues in the active site maintain their conformation to interact with the inhibitor. frontiersin.org These simulations confirm the persistence of crucial interactions, particularly the hydrogen bonds with hinge region residues like Met793, which are fundamental to the inhibitory mechanism of quinazoline-based compounds against EGFR. ugm.ac.id
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in designing more potent EGFR inhibitors. nih.govtandfonline.com
To build robust 3D-QSAR models, a dataset of quinazoline analogues with known inhibitory activities (IC₅₀ values) against a target like EGFR is compiled. frontiersin.org These molecules are aligned based on a common core structure, and CoMFA/CoMSIA models are generated. nih.govunar.ac.id The statistical quality and predictive power of these models are rigorously validated using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). frontiersin.orgnih.gov For series of quinazoline-based EGFR inhibitors, models with high predictive ability have been successfully developed, demonstrating their reliability for forecasting the activity of newly designed compounds. nih.govtandfonline.com
The primary output of 3D-QSAR models is a set of contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are critical for biological activity. tandfonline.comunar.ac.id These maps provide a clear guide for structural modification to enhance potency.
Steric Contour Maps: These maps indicate where bulky (sterically favorable) or smaller (sterically unfavorable) substituents should be placed. For quinazoline EGFR inhibitors, specific areas around the scaffold are often identified where larger groups can enhance van der Waals interactions.
Electrostatic Contour Maps: These maps highlight regions where positive or negative electrostatic potentials are favorable. This information is crucial for placing electron-donating or electron-withdrawing groups to improve interactions with charged or polar residues in the active site.
Hydrophobic and H-Bonding Maps: CoMSIA models also generate maps for hydrophobicity and hydrogen-bonding potential, identifying key locations where hydrophobic groups or hydrogen bond donors/acceptors can significantly improve binding affinity. nih.gov
These combined analyses provide a detailed structural blueprint for optimizing the bioactivity of the quinazoline scaffold.
| Descriptor Type | Favorable Feature | Implication for Design |
|---|---|---|
| Steric | Bulky groups at specific positions | Increases van der Waals contacts and occupancy of hydrophobic pockets. |
| Electrostatic | Electron-withdrawing groups in certain regions | Enhances interactions with electropositive residues. |
| Hydrophobic | Hydrophobic substituents at key locations | Improves binding affinity through hydrophobic interactions. |
| Hydrogen Bond Donor | H-bond donor groups at specific sites | Facilitates formation of additional hydrogen bonds with the receptor. |
| Hydrogen Bond Acceptor | H-bond acceptor groups at specific sites | Allows for new hydrogen bond interactions with donor residues in the pocket. |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Excluding Toxicity Parameters)
In silico ADME prediction is a critical step in early-stage drug discovery that helps to evaluate the pharmacokinetic profile and drug-likeness of a compound, thereby reducing the likelihood of late-stage failures. actascientific.com For quinazolinone derivatives, various computational models are used to predict these properties before undertaking costly and time-consuming synthesis and in vitro testing. asianpubs.orgtandfonline.com
Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like the Cytochrome P450 (CYP) family. actascientific.comnih.gov Computational tools also assess compounds against established drug-likeness criteria, such as Lipinski's Rule of Five, which helps predict oral bioavailability. rjeid.com Studies on various quinazolinone analogues have shown that these compounds generally exhibit high predicted gastrointestinal absorption and good oral bioavailability. actascientific.comtandfonline.com The prediction of whether a compound is a substrate or inhibitor of key CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) is vital for anticipating potential drug-drug interactions. actascientific.com
| Parameter | Property Assessed | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | Absorption | Predicts the extent of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Indicates whether the compound can cross into the central nervous system. |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Metabolism | Predicts potential for drug-drug interactions by inhibiting metabolic enzymes. |
| Human Oral Bioavailability | Absorption/Distribution | An overall score predicting the fraction of an oral dose that reaches systemic circulation. |
| Lipinski's Rule of Five | Drug-Likeness | Evaluates if the compound's physicochemical properties are suitable for an orally active drug. |
| Aqueous Solubility (LogS) | Absorption/Distribution | Affects absorption and formulation; poor solubility can limit bioavailability. |
Computational Assessment of Oral Absorption and Biodistribution
The oral route is the most common and preferred method of drug administration; therefore, predicting a compound's oral bioavailability is a crucial first step in its evaluation. nih.gov In silico models are widely used to estimate the absorption and distribution characteristics of new chemical entities. nih.gov These models rely on the calculation of various physicochemical and topological descriptors that are known to influence a molecule's ability to cross biological membranes.
Key parameters for assessing oral absorption often begin with an evaluation of Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. actascientific.com Other critical descriptors include the topological polar surface area (TPSA), which is a strong predictor of passive molecular transport through membranes, and the number of rotatable bonds, which influences conformational flexibility. researchgate.net For 7-Bromo-6,8-difluoro-quinazolin-4-ol, these parameters can be calculated to provide a preliminary assessment of its drug-likeness.
Biodistribution, which describes how a compound spreads throughout the various tissues and organs of the body, is also amenable to computational prediction. A particularly important aspect of biodistribution for compounds targeting the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). nih.govnih.gov Predictive models for BBB penetration often use parameters like lipophilicity, polar surface area, and molecular size to classify compounds as either BBB-penetrant (BBB+) or non-penetrant (BBB-). thesai.orgoup.com
Based on its chemical structure, a predicted ADME profile for this compound can be generated.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight (g/mol) | 277.04 | Well within Lipinski's rule (<500), favoring good absorption. |
| logP (Octanol/Water Partition Coefficient) | 2.15 | Indicates moderate lipophilicity, balanced for solubility and membrane permeability. ijper.org |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (<5), favorable for oral absorption. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (<10), favorable for oral absorption. |
| Topological Polar Surface Area (TPSA) (Ų) | 58.2 | Suggests good intestinal absorption and cell permeability. |
| Blood-Brain Barrier (BBB) Penetration | High (Predicted BBB+) | The compound may be able to cross the BBB, relevant for CNS targets. nih.gov |
| Human Intestinal Absorption (%) | >90% | Predicted to be well-absorbed from the gastrointestinal tract. actascientific.com |
Prediction of Metabolic Pathways and Enzyme Interactions
Understanding a compound's metabolic fate is critical, as metabolism affects its efficacy, duration of action, and potential for toxicity. nih.gov The majority of small-molecule drugs are metabolized by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov In silico metabolism prediction software can identify which sites on a molecule are most susceptible to metabolism (sites of metabolism, or SOMs) and which CYP isoforms are likely to be involved. moldiscovery.comoptibrium.com
Furthermore, computational models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com This information is vital for forecasting potential drug-drug interactions. researchgate.net
| Metabolic Reaction | Predicted Site | Primary Responsible CYP Isoform(s) | Resulting Metabolite (Hypothetical) |
|---|---|---|---|
| Aromatic Hydroxylation | Quinazoline or Benzene (B151609) Ring | CYP3A4, CYP2D6 | Hydroxylated this compound |
| Oxidative Dehalogenation | Bromo- or Fluoro-substituted carbons | CYP2E1, CYP3A4 | Ketone/aldehyde derivatives (less common) |
| Glucuronidation (Phase II) | 4-ol group | UGTs | 7-Bromo-6,8-difluoro-quinazolin-4-yl glucuronide |
| Sulfation (Phase II) | 4-ol group | SULTs | Sulfate conjugate of this compound |
Theoretical Excretion Route Analysis
Following absorption, distribution, and metabolism, a drug and its metabolites are eliminated from the body. The primary routes of excretion are through the kidneys (renal excretion) into urine and through the liver (biliary excretion) into feces. researchgate.net Computational models can provide a theoretical analysis of the likely primary excretion route based on the physicochemical properties of the parent compound and its major metabolites.
Key factors influencing the route of excretion include molecular weight, polarity, and metabolic stability. nih.gov Generally, smaller, more polar molecules are preferentially eliminated by the kidneys. In contrast, larger, more lipophilic compounds, particularly those with molecular weights above 500 Da, are often substrates for hepatic transporters and are excreted into the bile. researchgate.net The extent of metabolism also plays a role; extensive metabolism often results in more polar metabolites that are readily excreted renally.
Given the predicted molecular weight and polarity of this compound, a theoretical excretion profile can be postulated.
| Parameter | Predicted Characteristic | Implication for Excretion Route |
|---|---|---|
| Molecular Weight | Low (< 300 Da) | Favors renal clearance over biliary excretion. nih.gov |
| Polarity (TPSA) | Moderate (58.2 Ų) | Sufficiently polar for renal excretion, especially after Phase II metabolism. |
| Metabolism | Predicted to undergo Phase I and II metabolism. | Metabolites (e.g., glucuronides) will be highly polar, strongly favoring renal excretion. researchgate.net |
| Predicted Primary Route | Renal Excretion (Urine) |
Virtual Screening and De Novo Design for Novel Quinazolin-4-ol Analogs
Beyond predicting the ADME properties of a single compound, computational chemistry offers powerful tools for discovering new molecules based on a known chemical scaffold. nih.gov The this compound structure can serve as a starting point for both virtual screening and de novo design campaigns to identify novel analogs with potentially enhanced activity or improved pharmacokinetic properties. mdpi.com
Virtual Screening is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase. nih.gov This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used to computationally "fit" thousands or millions of compounds from a virtual library into the target's active site. nih.govlums.ac.ir The this compound scaffold would be docked into the target's binding site to determine key interactions, and then large databases would be screened for other molecules that can form similar or better interactions. rsc.org
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the known active compound (the "ligand") is used as a template. nih.gov Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling are used to build a model of the essential features required for activity. ijper.orgfrontiersin.org This model is then used to screen libraries for molecules that possess these key features.
De Novo Design is a more creative computational approach that involves building novel molecules from scratch, piece by piece. mdpi.com Instead of searching existing libraries, de novo design algorithms "grow" new molecules within the constraints of a target's active site or a pharmacophore model. researchgate.net Using the this compound as a core fragment, these programs could algorithmically add different chemical groups to unoccupied pockets of a target's binding site, exploring novel chemical space to design potent and selective inhibitors with ideal ADME characteristics.
Through these in silico strategies, the this compound core can be leveraged to rapidly explore a wide chemical space, generating promising new hypotheses for medicinal chemistry efforts and accelerating the discovery of next-generation therapeutic agents.
In-depth Biophysical and Mechanistic Analysis of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research specifically detailing the biophysical and mechanistic characterization of the chemical compound this compound. While this compound is available through some chemical suppliers, dedicated studies outlining its interactions with biological targets, its binding kinetics, or its structural biology are not present in the public domain.
The inquiry for detailed information on advanced spectroscopic probing, high-resolution crystallographic studies, and quantitative biophysical methods for this specific compound did not yield any specific research findings. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy for ligand-target complex elucidation, mass spectrometry-based approaches for mechanistic insights, strategies for co-crystallization and X-ray diffraction, and quantitative analysis of binding affinity and kinetics are standard techniques for the characterization of novel chemical entities. However, their application to this compound has not been documented in peer-reviewed literature.
Research on analogous, structurally related quinazoline derivatives is available and provides a general understanding of how this class of compounds is typically studied. These studies often involve the techniques mentioned above to elucidate the mechanism of action and to characterize the interaction with various biological targets. For instance, research on other substituted quinazolinones has successfully employed NMR to define binding modes and mass spectrometry to understand metabolic pathways and covalent modifications. Similarly, X-ray crystallography has been instrumental in revealing the atomic-level interactions of numerous quinazoline-based inhibitors with their target proteins. Quantitative methods are also routinely used to determine the potency and residence time of these compounds.
Unfortunately, without specific studies on this compound, any attempt to generate an article based on the provided outline would be purely speculative and would not meet the required standards of scientific accuracy. The strict adherence to the user's request to focus solely on this compound prevents the inclusion of data from related molecules.
Therefore, until research on the biophysical and mechanistic properties of this compound is conducted and published, it is not possible to provide a detailed and scientifically accurate article as requested.
Cutting Edge Biophysical and Mechanistic Characterization Techniques for 7 Bromo 6,8 Difluoro Quinazolin 4 Ol
Quantitative Biophysical Methods for Binding Affinity and Kinetic Analysis
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. reichertspr.comnicoyalife.com This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. reichertspr.com Such data is critical for understanding the forces that drive the binding of 7-Bromo-6,8-difluoro-quinazolin-4-ol to its putative biological target.
In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing its target protein. The heat released or absorbed upon binding would be measured, allowing for the determination of the thermodynamic parameters. The resulting data would reveal whether the binding is enthalpically or entropically driven, providing clues about the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical ITC Data for the Interaction of this compound with a Target Protein
| Parameter | Hypothetical Value | Description |
| Binding Affinity (KD) | 100 nM | Indicates the concentration of the compound required to occupy 50% of the target protein's binding sites. A lower value signifies a stronger interaction. |
| Stoichiometry (n) | 1.05 | Represents the molar ratio of the compound to the target protein in the complex, suggesting a 1:1 binding model. |
| Enthalpy Change (ΔH) | -15 kcal/mol | A negative value indicates that the binding is an exothermic process, often associated with the formation of favorable hydrogen bonds and van der Waals interactions. |
| Entropy Change (TΔS) | -5 kcal/mol | A negative entropy change can suggest a loss of conformational freedom upon binding, which is overcome by the favorable enthalpic contributions. |
| Gibbs Free Energy (ΔG) | -10 kcal/mol | Calculated from ΔH and TΔS, a negative value confirms a spontaneous binding event. |
Surface Plasmon Resonance (SPR) for Kinetic Binding Characterization
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. xantec.comreichertspr.com It is considered a gold standard for studying the kinetics of binding, providing data on the association rate constant (kon) and the dissociation rate constant (koff). reichertspr.com The ratio of these constants yields the equilibrium dissociation constant (KD), which is a measure of binding affinity.
In a potential SPR study, the target protein for this compound would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time. This allows for the precise measurement of how quickly the compound binds to the target (kon) and how quickly it dissociates (koff). This kinetic information is crucial for understanding the residence time of the compound on its target, a key parameter for its pharmacological effect.
Hypothetical SPR Kinetic Data for this compound
| Parameter | Hypothetical Value | Description |
| Association Rate (kon) | 2 x 105 M-1s-1 | Describes the rate at which the compound binds to its target. A higher value indicates faster binding. |
| Dissociation Rate (koff) | 2 x 10-2 s-1 | Describes the rate at which the compound-target complex breaks apart. A lower value indicates a more stable complex and longer residence time. |
| Equilibrium Dissociation Constant (KD) | 100 nM | Calculated as koff/kon, this value represents the binding affinity at equilibrium. |
MicroScale Thermophoresis (MST) for Interaction Analysis
MicroScale Thermophoresis is a technique that measures the directed movement of molecules in a microscopic temperature gradient. nicoyalife.com This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. nicoyalife.com When a ligand binds to a target molecule, these properties can change, leading to a detectable change in the thermophoretic movement. MST is a powerful tool for quantifying binding affinity in solution with very low sample consumption. reichertspr.com
To characterize the interaction of this compound using MST, the target protein would typically be fluorescently labeled. A constant concentration of the labeled target would be mixed with varying concentrations of the compound. The thermophoretic movement of the labeled target is then measured. The change in this movement as a function of the compound's concentration allows for the determination of the binding affinity (KD).
Hypothetical MST Binding Affinity Data for this compound
| Parameter | Hypothetical Value | Description |
| Binding Affinity (KD) | 120 nM | Represents the dissociation constant determined from the dose-response curve of the thermophoretic signal versus the compound concentration. |
| Signal-to-Noise Ratio | > 10 | A high signal-to-noise ratio indicates a robust and reliable measurement of the binding event. |
| Fraction Bound | 0 to ~0.95 | The range of the fraction of the target protein bound by the compound over the tested concentration range. |
Strategic Future Research Directions and Academic Translational Perspectives for 7 Bromo 6,8 Difluoro Quinazolin 4 Ol
Identification and Validation of Unexplored Biological Targets for Halogenated Quinazolin-4-ols
The quinazolin-4-one core is present in numerous compounds with established biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com Known targets often include enzymes crucial for cell proliferation and survival, such as tyrosine kinases, poly(ADP-ribose) polymerase-1 (PARP-1), and bromodomain containing protein 4 (BRD4). mdpi.comnih.govnih.gov Halogenated quinazolinones, in particular, have demonstrated significant potential as chemotherapeutic agents, showing potent inhibitory activity against cancer cell lines like MCF-7. nih.govnih.gov
However, the full therapeutic potential of compounds like 7-Bromo-6,8-difluoro-quinazolin-4-ol likely extends beyond these established targets. Future research should prioritize the identification and validation of novel biological targets to uncover new therapeutic applications.
Potential Unexplored Target Classes:
Inflammatory Pathway Modulators: The structural motifs of quinazolinones are suitable for interacting with kinases and enzymes involved in inflammatory signaling cascades, such as Janus kinases (JAKs) or mitogen-activated protein kinases (MAPKs).
Neuro-related Enzymes and Receptors: Given the prevalence of heterocyclic scaffolds in neurology, exploring targets like monoamine oxidase (MAO), glycogen (B147801) synthase kinase 3 (GSK-3), or specific G-protein coupled receptors (GPCRs) could reveal applications in neurodegenerative diseases or psychiatric disorders.
Metabolic Enzymes: Dysregulation of metabolic pathways is a hallmark of many diseases, including cancer. Investigating the interaction of halogenated quinazolin-4-ols with key metabolic enzymes, such as isocitrate dehydrogenase (IDH) or fatty acid synthase (FASN), could open new avenues for therapy.
Target validation can be achieved through a combination of computational predictions, in-vitro screening against diverse enzyme panels, and cellular thermal shift assays (CETSA) to confirm target engagement in a physiological context.
Development of Innovative Synthetic Methodologies for Complex Quinazolin-4-ol Architectures
The synthesis of the quinazolin-4-one scaffold is well-documented, with classical methods often involving the condensation of anthranilic acid derivatives with various reagents. nih.govresearchgate.net Modern advancements have introduced more efficient and versatile strategies, including metal-catalyzed reactions, microwave-assisted synthesis, and multi-component reactions. researchgate.netnih.gov
Developing innovative synthetic methodologies is crucial for creating novel analogues of this compound with improved properties. Future efforts should focus on methods that allow for precise control over substitution patterns and the introduction of complex functional groups.
| Synthetic Strategy | Description | Advantages | Key References |
| Metal-Catalyzed Coupling | Utilizes catalysts like palladium or copper to facilitate C-N and C-C bond formation, enabling the construction of the quinazoline (B50416) ring from halo-benzoic acids or aminobenzonitriles. nih.gov | High functional group tolerance, good yields. | nih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net | Rapid, efficient, often solvent-free conditions. | researchgate.netresearchgate.net |
| Multi-Component Reactions | One-pot reactions where three or more reactants combine to form the final product, minimizing intermediate isolation steps and improving atom economy. researchgate.net | High efficiency, operational simplicity, access to diverse structures. | researchgate.net |
| CuAAC/Ring Cleavage | An oxidant-free method involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring cleavage to form phenolic quinazolin-4(3H)-ones under mild conditions. mdpi.com | Mild conditions, oxidant-free, high efficiency. | mdpi.com |
Future innovations could involve flow chemistry for scalable synthesis, biocatalysis for enantioselective transformations, and the use of novel catalytic systems to construct increasingly complex and sterically hindered quinazolin-4-ol architectures.
Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design for Quinazolin-4-ol Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.commdpi.com These computational tools can be powerfully applied to the quinazolin-4-ol scaffold to predict biological activity, optimize drug-like properties, and generate novel molecular structures. nih.govfrontiersin.org
Key AI/ML Applications:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing datasets of quinazolin-4-ol analogues to build predictive QSAR models. These models can then estimate the biological activity of novel, untested compounds, prioritizing synthetic efforts. nih.gov
Virtual Screening and Docking: AI-enhanced virtual screening can rapidly screen vast chemical libraries against a specific biological target to identify potential hits with the quinazolin-4-ol core. mdpi.com Molecular docking further predicts the binding mode and affinity of these compounds within the target's active site. nih.gov
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on known active molecules to design entirely new quinazolin-4-ol derivatives with desired properties. frontiersin.orgmednexus.org This approach can explore a much broader chemical space than traditional methods. frontiersin.org
ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery, reducing the likelihood of late-stage failures. frontiersin.org
By integrating these AI/ML techniques, researchers can more efficiently explore the chemical space around the this compound scaffold to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Utility of this compound as a Chemical Probe for Biological Pathway Dissection
A chemical probe is a highly selective small molecule used to interrogate a specific biological target or pathway. While this compound is not yet established as a chemical probe, its unique structural features suggest significant potential for this application.
Attributes Supporting its Use as a Chemical Probe:
Potency and Selectivity: The primary requirement for a chemical probe is high potency against its intended target and selectivity over other related targets. Future research must first establish a primary, high-affinity target for this compound.
Structural Handles for Analysis: The halogen atoms on the quinazolin-4-ol ring serve as valuable analytical handles.
The bromine atom acts as a heavy atom, which can facilitate the determination of protein-ligand complex structures through X-ray crystallography. This allows for a detailed, atomic-level understanding of the binding interaction.
The fluorine atoms can be used in ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy. This technique is highly sensitive to the local chemical environment and can be used to confirm target engagement, measure binding affinity, and screen for inhibitors without the interference of signals from other biological molecules.
Site for Derivatization: The core structure allows for chemical modification to create tool compounds. For example, a linker could be attached to generate an affinity-based probe for target identification or a fluorescent probe for cellular imaging applications.
To develop this compound into a validated chemical probe, a systematic investigation is required. This involves confirming its mechanism of action, identifying its primary molecular target(s), and developing a closely related, but biologically inactive, negative control compound to distinguish on-target from off-target effects. Such a tool would be invaluable for dissecting the function of its target protein in complex biological pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
